

A Comparative Guide to DFT Studies of 8-Quinolinecarboxylic Acid and Its Analogs

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Compound of Interest		
Compound Name:	8-Quinolinecarboxylic acid	
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This guide provides a comparative analysis of **8-quinolinecarboxylic acid** and related ligands, focusing on insights gained from Density Functional Theory (DFT) studies. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structural, electronic, and spectroscopic properties of these compounds. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to facilitate a deeper understanding of the structure-property relationships within this important class of molecules.

Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of applications, including in medicinal chemistry as antimicrobial, anticancer, and antimalarial agents.[1] The introduction of a carboxylic acid group at the 8-position, along with other substituents, can modulate the physicochemical and biological properties of the quinoline scaffold. Computational methods, particularly DFT, have proven to be invaluable tools for elucidating the nuanced effects of these modifications at the atomic level.[2]

Comparative Analysis of Structural and Electronic Properties

DFT calculations provide a powerful means to predict the geometric and electronic characteristics of molecules. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. The B3LYP functional, often paired with basis sets like 6-311++G(d,p) or 6-31G'(d,p), is commonly employed for this class of compounds.[1]



Below is a summary of key computational data for 8-hydroxy-2-quinolinecarboxylic acid, a well-studied analog, which serves as a representative example.

Parameter	Value	Method	Reference
Optimized Geometry			
O-H Bond Length (Å)	0.967	B3LYP/6-311++G(d,p)	[3]
C=O Bond Length (Å)	1.215	B3LYP/6-311++G(d,p)	[3]
Electronic Properties			
HOMO Energy (eV)	-6.45	B3LYP/6-311++G(d,p)	[3]
LUMO Energy (eV)	-2.18	B3LYP/6-311++G(d,p)	[3]
HOMO-LUMO Gap (eV)	4.27	B3LYP/6-311++G(d,p)	[3]
Spectroscopic Data			
OH Vibrational Frequency (cm ⁻¹)	3584 (calculated)	B3LYP/6-311++G(d,p)	[3]
C=O Vibrational Frequency (cm ⁻¹)	1789 (calculated)	B3LYP/6-311++G(d,p)	[3]

The Impact of Substituents and Solvation

The electronic and structural properties of the quinoline core are sensitive to the nature and position of substituents. For instance, the introduction of an electron-withdrawing group like a nitro group can significantly alter the HOMO-LUMO gap and the molecular electrostatic potential.[1] Furthermore, solvent effects can play a crucial role in the conformational stability and spectroscopic signatures of these molecules.[3] Theoretical investigations often employ models like the Polarized Continuum Model (PCM) to account for the influence of the solvent environment.[3]

Experimental Protocols Computational Details



A typical DFT study of quinoline derivatives involves the following steps:

- Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[4]
- Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict infrared and Raman spectra.[4]
- Electronic Property Analysis: Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and other electronic properties are calculated to understand the reactivity and charge distribution of the molecule.[1]
- Spectroscopic Simulations: UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of experimental electronic spectra.[1]

Spectroscopic Analysis

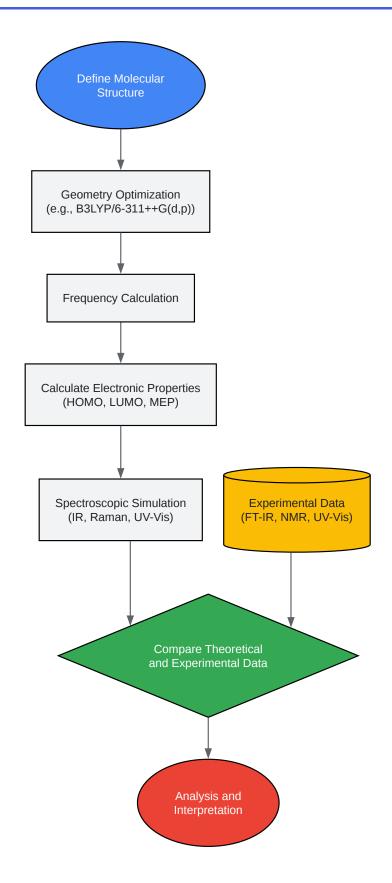
Experimental validation of computational results is crucial. Key techniques include:

- Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to probe the vibrational modes of the molecule. The experimental spectra are often compared with the calculated frequencies to assign the observed bands.[3][5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to
 determine the chemical environment of the hydrogen and carbon atoms, respectively.
 Calculated NMR chemical shifts can be compared with experimental data to confirm the
 molecular structure.[3]

Visualizing a Typical DFT Workflow

The following diagram illustrates a standard workflow for the DFT analysis of a quinoline derivative.





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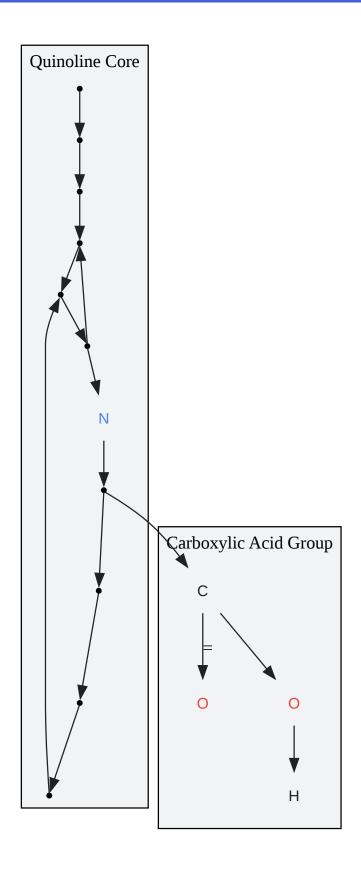
A flowchart illustrating the typical computational workflow for DFT analysis.



Molecular Structure of 8-Quinolinecarboxylic Acid

The diagram below depicts the molecular structure of **8-quinolinecarboxylic acid**, highlighting the key functional groups.





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Molecular structure of 8-quinolinecarboxylic acid.



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